4-Methylthiazole

Catalog No.
S590039
CAS No.
693-95-8
M.F
C4H5NS
M. Wt
99.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylthiazole

CAS Number

693-95-8

Product Name

4-Methylthiazole

IUPAC Name

4-methyl-1,3-thiazole

Molecular Formula

C4H5NS

Molecular Weight

99.16 g/mol

InChI

InChI=1S/C4H5NS/c1-4-2-6-3-5-4/h2-3H,1H3

InChI Key

QMHIMXFNBOYPND-UHFFFAOYSA-N

SMILES

CC1=CSC=N1

solubility

SOL IN WATER, ALCOHOL, ETHER
Slightly soluble in water; Soluble in fats, most organic solvents
Miscible at room temperature (in ethanol)

Synonyms

4-methylthiazole

Canonical SMILES

CC1=CSC=N1

The exact mass of the compound 4-Methylthiazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in water, alcohol, etherslightly soluble in water; soluble in fats, most organic solventsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42976. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

4-Methylthiazole is a heterocyclic compound widely used as a synthetic building block and a flavoring agent. Its structure, a thiazole ring with a methyl group at the 4-position, is a common feature in many biologically active molecules, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. In the flavor and fragrance industry, it is recognized for its characteristic nutty, green, and roasted notes, frequently found in products like coffee, roasted meats, and various snacks. The specific placement of the methyl group dictates its chemical reactivity and physical properties, which are critical for its performance in both synthetic and formulation contexts.

Substituting 4-Methylthiazole with its parent compound, thiazole, or its isomers, such as 2-methylthiazole, is unreliable in practice. The position of the methyl group directly controls the molecule's electronic distribution and steric profile, which dictates regioselectivity in chemical reactions. For instance, lithiation, a common step in building more complex molecules, occurs at different positions on the ring depending on the methyl group's location, leading to entirely different downstream products. Similarly, the organoleptic profile is highly isomer-specific; the nutty and green notes of 4-methylthiazole are distinct from the sensory characteristics of other alkylthiazoles, making them non-interchangeable in flavor and fragrance formulations where precise profiles are required.

Predictable Regioselectivity in Synthesis: Directed C5-Position Lithiation

The methyl group at the 4-position directs lithiation specifically to the C5 position, a critical factor for predictable downstream functionalization. In contrast, lithiation of 4-methylisothiazole, a close structural relative, primarily occurs at the C5 position but also results in significant ring cleavage, a competing side reaction that reduces yield and complicates purification. This makes 4-methylthiazole a more reliable precursor when C5 functionalization is the synthetic goal.

Evidence DimensionSite of Lithiation / Reaction Outcome
Target Compound DataDeprotonation occurs at the C5-position, enabling targeted synthesis.
Comparator Or Baseline4-Methylisothiazole: Lithiation occurs mainly at C5 but is accompanied by significant ring cleavage.
Quantified DifferenceQualitative difference in reaction outcome (clean C5 lithiation vs. lithiation with competing ring cleavage).
ConditionsReaction with n-butyllithium in an appropriate solvent system.

For synthetic chemists, this predictable reactivity ensures higher yields and purer products, reducing the cost and time associated with purification of unwanted byproducts.

Distinct Organoleptic Profile for Flavor Formulation

4-Methylthiazole is characterized by a distinct nutty and green flavor profile. This sensory profile is a key differentiator from other related compounds. For example, 2-acetylpyrrole, another heterocyclic compound found in similar food systems, provides a nutty and sweet profile but can also introduce undesirable moldy or leathery notes. The specific 'green' aspect of 4-methylthiazole is critical for building certain flavor profiles, such as tomato or specific roasted notes, which cannot be achieved by simple substitution with other nutty-smelling compounds.

Evidence DimensionFlavor/Odor Descriptor
Target Compound DataNutty, green, vegetable.
Comparator Or Baseline2-Acetylpyrrole: Nutty, sweet, but also potentially moldy, leathery, cherry.
Quantified DifferenceQualitative difference in primary and secondary flavor notes.
ConditionsSensory panel evaluation in food systems like beer or roasted products.

For flavorists, using the precise 4-methylthiazole isomer is essential for achieving a target flavor profile without introducing off-notes, ensuring product consistency and consumer acceptance.

Processability Advantage: Defined Boiling Point for Consistent Handling

4-Methylthiazole has a well-defined boiling point of 133-134 °C at standard pressure. This is a critical parameter for process design, including distillation, purification, and formulation steps. In contrast, a crude mixture resulting from a non-regioselective synthesis would contain other isomers like 2-methylthiazole (boiling point ~128 °C) and 5-methylthiazole, creating an azeotrope-like mixture with a boiling range rather than a sharp point. This complicates purification and leads to batch-to-batch inconsistency in volatility and composition.

Evidence DimensionBoiling Point (°C at 760 mmHg)
Target Compound Data133-134 °C
Comparator Or BaselineCrude isomeric mixture: A boiling range, not a sharp point, due to presence of isomers with different boiling points (e.g., 2-methylthiazole at ~128 °C).
Quantified DifferenceSharp boiling point vs. a boiling range, indicating higher purity and process predictability.
ConditionsStandard atmospheric pressure (760 mmHg).

Procuring high-purity 4-methylthiazole with a defined boiling point ensures reproducible process conditions, simplifies purification, and guarantees the final product's consistent physical properties and performance.

Precursor for Regio-Specific Pharmaceutical Intermediates

The predictable C5-lithiation of 4-methylthiazole makes it the preferred starting material for syntheses requiring unambiguous functionalization at that position. This is critical in constructing complex, biologically active molecules where isomeric purity is a regulatory and efficacy requirement.

Formulation of Savory Flavors for Processed Foods

In creating authentic roasted meat, coffee, or nutty flavor profiles, the specific 'green' and 'nutty' notes of 4-methylthiazole are essential. Its use is indicated when a flavor formulation requires these specific characteristics without the potential off-notes associated with less pure materials or different isomers.

Development of Thiamine (Vitamin B1) Analogs

The 4-methylthiazole core is a fundamental component of thiamine. Researchers synthesizing thiamine analogs or functional mimics for enzymatic studies select this specific isomer to replicate the natural vitamin's structure and reactivity.

Physical Description

Clear, colourless liquid; nutty, green odou

XLogP3

1

Boiling Point

132 °C @ 743 MM HG

Density

d254 1.11
1.112 @ 25 MM HG
1.088-1.092

LogP

0.97 (LogP)
0.97

Odor

GREEN, NUTTY ODOR

UNII

X8S174990R

GHS Hazard Statements

Aggregated GHS information provided by 1499 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (14.14%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (99.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (13.94%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

693-95-8

Wikipedia

4-methylthiazole

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

PROBABLY BY REACTION OF THIOFORMAMIDE WITH 1-CHLOROPROPANONE

General Manufacturing Information

Thiazole, 4-methyl-: ACTIVE

Analytic Laboratory Methods

FLUORESCENCE SPECTROSCOPY WAS APPLIED TO THE DEVELOPMENT OF SENSITIVE ANALYTICAL METHODS FOR THE DETERMINATION OF THIAZOLE AND SEVERAL CONGENERS THAT CONTAIN SUBSTITUTED THIAZOLE RINGS.

Dates

Last modified: 08-15-2023

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